molecular formula C15H23BrOZn B14885324 (3,5-Di-t-butyl-2-methoxyphenyl)Zinc bromide

(3,5-Di-t-butyl-2-methoxyphenyl)Zinc bromide

Cat. No.: B14885324
M. Wt: 364.6 g/mol
InChI Key: MZWXFXVJDARTBF-UHFFFAOYSA-M
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Description

(3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly known for its role in cross-coupling reactions, where it serves as a nucleophilic partner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide typically involves the reaction of (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(3,5ditertbutyl2methoxyphenyl)MgBr+ZnCl2(3,5ditertbutyl2methoxyphenyl)ZnBr+MgCl2(3,5-di-tert-butyl-2-methoxyphenyl)MgBr + ZnCl_2 \rightarrow (3,5-di-tert-butyl-2-methoxyphenyl)ZnBr + MgCl_2 (3,5−di−tert−butyl−2−methoxyphenyl)MgBr+ZnCl2​→(3,5−di−tert−butyl−2−methoxyphenyl)ZnBr+MgCl2​

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Electrophiles: Such as alkyl halides or aryl halides for substitution reactions.

    Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various organic frameworks.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using (3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can serve as intermediates in the production of pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role in cross-coupling reactions makes it a valuable tool in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which (3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or catalyst used.

Comparison with Similar Compounds

Similar Compounds

    (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide: Similar in structure and reactivity but involves magnesium instead of zinc.

    (3,5-di-tert-butyl-2-methoxyphenyl)lithium: Another organometallic compound with lithium as the metal center.

Uniqueness

(3,5-di-tert-butyl-2-methoxyphenyl)zinc bromide is unique due to its specific reactivity profile and stability in tetrahydrofuran. Compared to its magnesium and lithium counterparts, the zinc compound offers different reactivity and selectivity in organic synthesis, making it a valuable reagent in specific synthetic applications.

Properties

Molecular Formula

C15H23BrOZn

Molecular Weight

364.6 g/mol

IUPAC Name

bromozinc(1+);2,4-ditert-butyl-1-methoxybenzene-6-ide

InChI

InChI=1S/C15H23O.BrH.Zn/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6;;/h8,10H,1-7H3;1H;/q-1;;+2/p-1

InChI Key

MZWXFXVJDARTBF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C([C-]=C1)OC)C(C)(C)C.[Zn+]Br

Origin of Product

United States

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